molecular formula C15H22ClN2O9P B12731059 ((1-(5-(2-Chloroethyl)-2,4-dioxo-1,2,3,4-tetrahyropyrimidin-1-yl)-2-deoxy-beta-D-erythro-pentofuranos-5-yl)oxy)methoxyphosphinecarboxylic acid ethyl ester oxide CAS No. 115365-16-7

((1-(5-(2-Chloroethyl)-2,4-dioxo-1,2,3,4-tetrahyropyrimidin-1-yl)-2-deoxy-beta-D-erythro-pentofuranos-5-yl)oxy)methoxyphosphinecarboxylic acid ethyl ester oxide

Cat. No.: B12731059
CAS No.: 115365-16-7
M. Wt: 440.77 g/mol
InChI Key: GKQLMJCSNQNSIG-GGXOJJSBSA-N
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Description

((1-(5-(2-Chloroethyl)-2,4-dioxo-1,2,3,4-tetrahyropyrimidin-1-yl)-2-deoxy-beta-D-erythro-pentofuranos-5-yl)oxy)methoxyphosphinecarboxylic acid ethyl ester oxide: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a chlorinated ethyl group, a tetrahydropyrimidinyl moiety, and a phosphinecarboxylic acid ester group. Its intricate structure suggests it may have significant biochemical and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((1-(5-(2-Chloroethyl)-2,4-dioxo-1,2,3,4-tetrahyropyrimidin-1-yl)-2-deoxy-beta-D-erythro-pentofuranos-5-yl)oxy)methoxyphosphinecarboxylic acid ethyl ester oxide typically involves multiple steps. The process begins with the preparation of the tetrahydropyrimidinyl intermediate, followed by the introduction of the chlorinated ethyl group. The final steps involve the attachment of the phosphinecarboxylic acid ester group under controlled conditions to ensure the integrity of the compound.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

((1-(5-(2-Chloroethyl)-2,4-dioxo-1,2,3,4-tetrahyropyrimidin-1-yl)-2-deoxy-beta-D-erythro-pentofuranos-5-yl)oxy)methoxyphosphinecarboxylic acid ethyl ester oxide: can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity.

    Substitution: The chlorinated ethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

((1-(5-(2-Chloroethyl)-2,4-dioxo-1,2,3,4-tetrahyropyrimidin-1-yl)-2-deoxy-beta-D-erythro-pentofuranos-5-yl)oxy)methoxyphosphinecarboxylic acid ethyl ester oxide:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with specific biological targets, making it useful in biochemical studies.

    Medicine: The compound’s potential pharmacological properties could be explored for therapeutic applications.

    Industry: It may be used in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of ((1-(5-(2-Chloroethyl)-2,4-dioxo-1,2,3,4-tetrahyropyrimidin-1-yl)-2-deoxy-beta-D-erythro-pentofuranos-5-yl)oxy)methoxyphosphinecarboxylic acid ethyl ester oxide involves its interaction with specific molecular targets. The chlorinated ethyl group and the tetrahydropyrimidinyl moiety may play crucial roles in binding to enzymes or receptors, modulating their activity. The phosphinecarboxylic acid ester group could be involved in the compound’s stability and solubility, affecting its bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

Comparison

  • 2-Fluorodeschloroketamine : Unlike ((1-(5-(2-Chloroethyl)-2,4-dioxo-1,2,3,4-tetrahyropyrimidin-1-yl)-2-deoxy-beta-D-erythro-pentofuranos-5-yl)oxy)methoxyphosphinecarboxylic acid ethyl ester oxide , 2-Fluorodeschloroketamine is primarily known for its dissociative anesthetic properties. The structural differences, particularly the absence of a phosphinecarboxylic acid ester group, result in distinct pharmacological profiles.
  • Camphorsulfonic acid : This compound is used in biomaterials and has a simpler structure compared to This compound . The presence of the sulfonic acid group in camphorsulfonic acid contrasts with the phosphinecarboxylic acid ester group, leading to different chemical reactivity and applications.

Properties

CAS No.

115365-16-7

Molecular Formula

C15H22ClN2O9P

Molecular Weight

440.77 g/mol

IUPAC Name

ethyl [[(2R,3S,5R)-5-[5-(2-chloroethyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-methoxyphosphoryl]formate

InChI

InChI=1S/C15H22ClN2O9P/c1-3-25-15(22)28(23,24-2)26-8-11-10(19)6-12(27-11)18-7-9(4-5-16)13(20)17-14(18)21/h7,10-12,19H,3-6,8H2,1-2H3,(H,17,20,21)/t10-,11+,12+,28?/m0/s1

InChI Key

GKQLMJCSNQNSIG-GGXOJJSBSA-N

Isomeric SMILES

CCOC(=O)P(=O)(OC)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)CCCl)O

Canonical SMILES

CCOC(=O)P(=O)(OC)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)CCCl)O

Origin of Product

United States

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